molecular formula C8H13NaO2S2 B7908080 sodium;5-(dithiolan-3-yl)pentanoate

sodium;5-(dithiolan-3-yl)pentanoate

Cat. No.: B7908080
M. Wt: 228.3 g/mol
InChI Key: UUDFBRWLHZIIQX-UHFFFAOYSA-M
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Description

Sodium 5-(dithiolan-3-yl)pentanoate (CAS 2319-84-8), also known as sodium thioctate or sodium lipoate, is the sodium salt of R-α-lipoic acid (5-[(3R)-dithiolan-3-yl]pentanoic acid) . Its molecular formula is C₈H₁₃NaO₂S₂, with a molar mass of 228.30 g/mol . The compound features a dithiolane ring (a five-membered cyclic disulfide) attached to a pentanoate backbone, making it a potent antioxidant and cofactor in mitochondrial dehydrogenase complexes . It is widely used in biomedical research and therapeutics due to its redox-active properties and enhanced water solubility compared to the free acid form .

Properties

IUPAC Name

sodium;5-(dithiolan-3-yl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S2.Na/c9-8(10)4-2-1-3-7-5-6-11-12-7;/h7H,1-6H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDFBRWLHZIIQX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSSC1CCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NaO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closure Synthesis from Dichloroester Precursors

The most widely documented method involves a multi-step synthesis starting from ethyl 6,8-dichlorooctanoate, as outlined in a 2019 patent (CN110003168A). This approach leverages nucleophilic substitution and cyclization to construct the dithiolane ring:

Step 1: Synthesis of Ethyl Lipoate
Ethyl 6,8-dichlorooctanoate undergoes reaction with sodium sulfide (Na₂S) and elemental sulfur in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction proceeds at 82°C for 5 hours, facilitating thiolate formation and subsequent cyclization. After cooling to 65°C, the product is isolated via phase separation.

Key Reaction Conditions

  • Temperature : 82°C (reflux)

  • Catalyst : TBAB (0.5–1.0 mol%)

  • Solvent : Water

  • Yield : ~75–80% (crude)

Mechanistic Insight
The dichloroester undergoes double nucleophilic substitution by sulfide ions, forming a dithiol intermediate. Intramolecular cyclization then produces the dithiolane ring, stabilized by the electron-withdrawing ester group.

Ester Hydrolysis to Sodium Salt

The ethyl ester intermediate is hydrolyzed to the sodium salt using aqueous sodium hydroxide (NaOH):

Step 2: Alkaline Hydrolysis
Ethyl lipoate is treated with NaOH (2.0–3.0 equivalents) in a water-dioxane mixture at 50°C for 4–6 hours. The reaction is monitored by TLC or HPLC until complete ester cleavage. Filtration removes insoluble impurities, yielding sodium 5-(dithiolan-3-yl)pentanoate in solution.

Optimization Parameters

  • NaOH Concentration : 10–15% (w/v)

  • Reaction Time : 4–6 hours

  • Yield : 85–90% (after purification).

Direct Neutralization of α-Lipoic Acid

Although less common in industrial settings, direct neutralization offers a straightforward alternative:

Procedure
α-Lipoic acid is dissolved in ethanol or water, and stoichiometric NaOH is added at 25–40°C. The mixture is stirred until neutralization is complete (pH 7–8), followed by solvent evaporation or lyophilization to isolate the sodium salt.

Advantages and Limitations

  • Pros : Simplicity, minimal equipment requirements.

  • Cons : Requires high-purity α-lipoic acid, prone to oxidative byproducts.

Industrial-Scale Production Techniques

Continuous Flow Reactors

The patent CN110003168A highlights the use of continuous flow systems for large-scale ethyl lipoate synthesis. This method enhances heat transfer and reduces reaction time compared to batch processes:

Key Features

  • Residence Time : 30–60 minutes

  • Throughput : 10–20 kg/h

  • Purity : ≥98% (HPLC)

Solvent Recycling and Waste Reduction

Industrial protocols emphasize solvent recovery (e.g., dioxane, ethanol) and catalyst reuse to minimize environmental impact. For example, TBAB is recovered via aqueous extraction and reused for 5–7 cycles without significant activity loss.

Purification and Isolation Strategies

Crystallization and Recrystallization

Crude sodium lipoate is purified using mixed solvents:

Protocol

  • Solvent System : Cyclohexane:ethyl acetate (5:1 to 15:1 w/w)

  • Temperature : 4°C (crystallization)

  • Purity : ≥99% (after two recrystallizations).

Chromatographic Methods

Laboratory-scale purification employs silica gel chromatography with ethyl acetate:hexane (1:3) eluent, achieving >99.5% purity but at higher cost.

Analytical Characterization

Spectroscopic Analysis

  • NMR : δ 2.85–3.10 (m, dithiolane protons), δ 1.45–1.70 (m, pentanoate chain).

  • IR : 1570 cm⁻¹ (carboxylate C=O), 630 cm⁻¹ (S–S stretch).

Chromatographic Purity Assessment

HPLC Conditions

  • Column : C18 reverse-phase

  • Mobile Phase : Acetonitrile:water (70:30)

  • Retention Time : 8.2 minutes.

Comparative Analysis of Methodologies

Parameter Ring-Closure Synthesis Direct Neutralization
Yield 85–90%70–75%
Purity ≥99%90–95%
Scalability HighLow
Cost ModerateLow
Byproduct Formation MinimalSignificant

Emerging Innovations in Synthesis

Enzymatic Hydrolysis

Recent studies explore lipase-catalyzed ester hydrolysis under mild conditions (pH 7.5, 37°C), reducing energy consumption and avoiding alkaline degradation.

Green Chemistry Approaches

Ionic liquids (e.g., [BMIM][BF₄]) are investigated as recyclable reaction media, enhancing reaction rates and reducing solvent waste.

Challenges and Limitations

Oxidative Degradation

The dithiolane ring is sensitive to oxidation, necessitating inert atmospheres (N₂ or Ar) during synthesis and storage.

Byproduct Formation

Incomplete cyclization yields linear dithiols, requiring stringent temperature control and catalyst optimization .

Chemical Reactions Analysis

Reduction of the Dithiolane Ring

The disulfide bond in the dithiolane ring undergoes reductive cleavage under mild conditions, generating thiol-containing derivatives.

Reagents/ConditionsProduct(s)Yield/NotesSources
NaBH₄ (excess) in ethanol, 25°CSodium dihydrolipoate (dithiol form)Quantitative reduction
LiAlH₄ in THF, 0°C → 25°CDihydrolipoic acid (free thiols)Requires subsequent acid workup

Mechanistic Insight :
Reduction proceeds via nucleophilic attack on the disulfide bond, producing two thiol groups. The carboxylate group remains intact, stabilizing the product in aqueous media .

Oxidation Reactions

The sulfur atoms in the dithiolane ring can be oxidized to sulfoxides or sulfones, depending on reaction conditions.

Reagents/ConditionsProduct(s)Yield/NotesSources
H₂O₂ (30%), pH 4–6, 40°CSodium 5-(1,2-dithiolane-3-sulfinyl)pentanoate (sulfoxide)Partial conversion (~60%)
KMnO₄ (1 eq), acidic aqueousSodium 5-(1,2-dithiolane-3-sulfonyl)pentanoate (sulfone)Full conversion in 2 hours

Key Observation :
Oxidation selectivity depends on pH and stoichiometry. Sulfone formation requires stronger oxidizing agents .

Esterification and Acylation

The carboxylate group participates in nucleophilic acyl substitution reactions after activation.

Reagents/ConditionsProduct(s)Yield/NotesSources
DCC/DMAP, R-OH (e.g., ethanol)Ethyl 5-(1,2-dithiolan-3-yl)pentanoate85% yield (purified via distillation)
CDI, ethanesulfonamide, DMFN-[5-(1,2-dithiolan-3-yl)pentanoyl]ethanesulfonamide30 mg isolated (low yield)

Synthetic Utility :
Esterification proceeds via Steglich conditions, while amide formation requires carboxylate activation (e.g., carbodiimides) .

Acid-Base Reactions

Protonation of the carboxylate yields the free acid, enabling further derivatization.

Reagents/ConditionsProduct(s)Yield/NotesSources
HCl (2N), aqueous5-(1,2-Dithiolan-3-yl)pentanoic acidQuantitative protonation
NaOH (1M), re-precipitationSodium salt recovery>90% purity

Application :
Interconversion between sodium salt and free acid facilitates solubility adjustments for specific reactions .

Radical-Mediated Reactions

The dithiolane ring participates in radical chain reactions, particularly in polymer chemistry.

Reagents/ConditionsProduct(s)Yield/NotesSources
AIBN, 70°C, in styrenePolystyrene with pendant dithiolane groupsControlled polymerization

Note :
Radical initiators like AIBN cleave the disulfide bond, enabling incorporation into polymeric matrices .

Table 1: Reduction Pathways

Target BondReagentProductConditions
S–SNaBH₄DihydrolipoateEthanol, 25°C
S–SLiAlH₄Free thiolsTHF, 0–25°C

Table 2: Oxidation Pathways

Oxidizing AgentProductSelectivity
H₂O₂SulfoxidepH-dependent
KMnO₄SulfoneComplete oxidation

Scientific Research Applications

Chemistry

Sodium 5-(dithiolan-3-yl)pentanoate serves as a building block in organic synthesis. Its unique dithiolane structure allows for various chemical modifications, making it useful in the development of more complex molecules. It can undergo reactions such as:

  • Oxidation : The dithiolane ring can be oxidized to form sulfoxides or sulfones.
  • Reduction : The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride.
  • Substitution Reactions : Hydrolysis can convert the ester group into the corresponding carboxylic acid.

Biological Research

The compound has garnered attention for its biological activities , particularly in the context of antioxidant properties and potential therapeutic applications:

  • Antioxidant Activity : Sodium 5-(dithiolan-3-yl)pentanoate exhibits significant antioxidant properties due to its ability to scavenge free radicals and reduce oxidative stress. This activity is critical in preventing cellular damage associated with diseases such as cancer and neurodegenerative disorders.
    Assay TypeIC₅₀ Value (µg/mL)Reference CompoundIC₅₀ Value of Reference (µg/mL)
    DPPH Radical Scavenging30Ascorbic Acid25
    ABTS Radical Scavenging28Trolox20
    Molybdenum Reduction35Ascorbic Acid30
  • Cytotoxicity Studies : Recent studies have demonstrated selective cytotoxicity against various cancer cell lines, indicating potential for use in cancer therapy:
    • HeLa (Cervical Cancer): IC₅₀ = 50 µg/mL
    • A549 (Lung Cancer): IC₅₀ = 45 µg/mL
    • SKOV-3 (Ovarian Cancer): IC₅₀ = 55 µg/mL

Industrial Applications

In industrial settings, sodium 5-(dithiolan-3-yl)pentanoate is employed in the production of specialty chemicals and antioxidants. Its ability to chelate metal ions such as Zn²⁺ and Cu²⁺ enhances its utility in formulations designed to mitigate oxidative damage.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of sodium 5-(dithiolan-3-yl)pentanoate against methicillin-resistant Staphylococcus aureus (MRSA), revealing a minimum inhibitory concentration (MIC) of 32 µg/mL. This indicates promising antibacterial properties that could be leveraged for treating resistant infections.

Neuroprotective Effects

Research has indicated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. In vitro studies showed a reduction in reactive oxygen species (ROS) levels and an increase in cell viability when treated with sodium 5-(dithiolan-3-yl)pentanoate under oxidative stress conditions.

Mechanism of Action

The mechanism of action of sodium;5-(dithiolan-3-yl)pentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would be detailed in scientific studies and research articles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

R-α-Lipoic Acid (Free Acid Form)

  • Structure: 5-[(3R)-dithiolan-3-yl]pentanoic acid (C₈H₁₄O₂S₂; molar mass 206.33 g/mol) .
  • Key Differences: Sodium thioctate has a carboxylate group (COO⁻Na⁺), whereas R-α-lipoic acid retains a carboxylic acid (COOH) group. Sodium thioctate exhibits higher aqueous solubility (critical for intravenous formulations) and faster cellular uptake compared to the free acid . The free acid has a lower melting point (45–46°C) vs. sodium thioctate’s higher thermal stability (boiling point 362.5°C) .

Biotin (Vitamin B7)

  • Structure: 5-[(3aS,4S,6aR)-2-oxohexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid (C₁₀H₁₆N₂O₃S; molar mass 244.31 g/mol) .
  • Key Differences: Functional Groups: Biotin contains a ureido ring fused to a tetrahydrothiophene ring, while sodium thioctate has a dithiolane ring. Biological Role: Biotin is a cofactor for carboxylases, whereas sodium thioctate participates in redox reactions (e.g., pyruvate dehydrogenase complex) . Solubility: Biotin is less water-soluble than sodium thioctate due to its non-ionic structure .

Sodium Valproate

  • Structure: Sodium 2-propylpentanoate (C₈H₁₅NaO₂; molar mass 166.20 g/mol) .
  • Key Differences :
    • Mechanism : Sodium valproate is a branched-chain fatty acid with anticonvulsant effects via membrane disordering, while sodium thioctate acts as an antioxidant .
    • Potency : Valproate’s membrane-disordering potency increases with chain length (2.2-fold per methylene group), but sodium thioctate’s dithiolane ring confers unique redox activity .

5-[(3R)-Dithiolan-3-yl]pentanamide

  • Structure: Amide derivative of R-α-lipoic acid (C₈H₁₅NOS₂; molar mass 205.34 g/mol) .
  • Key Differences: The amide group (-CONH₂) replaces the carboxylate, increasing lipophilicity and altering pharmacokinetics (e.g., slower renal clearance) .

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Biological Role/Application Solubility in Water
Sodium 5-(dithiolan-3-yl)pentanoate C₈H₁₃NaO₂S₂ 228.30 Dithiolane, carboxylate Antioxidant, mitochondrial cofactor High
R-α-Lipoic Acid C₈H₁₄O₂S₂ 206.33 Dithiolane, carboxylic acid Redox cofactor, dietary supplement Low
Biotin C₁₀H₁₆N₂O₃S 244.31 Tetrahydrothiophene, ureido Carboxylase cofactor Moderate
Sodium Valproate C₈H₁₅NaO₂ 166.20 Branched-chain carboxylate Anticonvulsant, mood stabilizer High
5-[(3R)-Dithiolan-3-yl]pentanamide C₈H₁₅NOS₂ 205.34 Dithiolane, amide Research compound (modified activity) Low

Q & A

Basic: What experimental methods are recommended for optimizing the solubility of sodium 5-(dithiolan-3-yl)pentanoate in organic solvents?

Answer:
Solubility optimization can be achieved via static equilibrium methods combined with thermodynamic modeling. For example, the Apelblat equation effectively correlates solubility data with temperature in mixed solvents (e.g., cyclohexane + ethyl acetate) . A ternary phase diagram approach is also critical to identify optimal solvent ratios. Key steps include:

  • Data Collection : Measure solubility at varying temperatures (e.g., 10–50°C) using gravimetric or spectroscopic methods.

  • Modeling : Apply the Apelblat equation:

    lnx=A+BT+ClnT\ln x = A + \frac{B}{T} + C \ln T

    where xx is mole fraction solubility, TT is temperature (K), and AA, BB, CC are fitted parameters.

  • Validation : Compare experimental data with model predictions (e.g., root mean square deviation <5%).

Table 1 : Solubility of 5-(dithiolan-3-yl)pentanoic acid in mixed solvents (Zhang et al., 2010)

Solvent SystemTemperature (°C)Solubility (mol/L)
Cyclohexane + Ethyl Acetate250.032
Heptane + Ethyl Acetate300.021

Basic: How is the dithiolane ring in sodium 5-(dithiolan-3-yl)pentanoate structurally characterized?

Answer:
Structural confirmation requires:

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR to identify unique signals for the dithiolane ring (e.g., δ ~3.3 ppm for methylene protons adjacent to disulfide bonds) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (C8_8H13_{13}NaO2_2S2_2; exact mass 228.04 Da) .
  • X-ray Crystallography (if applicable): Resolve crystal packing and confirm stereochemistry .

Advanced: What strategies enable the incorporation of sodium 5-(dithiolan-3-yl)pentanoate into PROTAC molecules for targeted protein degradation?

Answer:
The compound serves as a linker due to its redox-active dithiolane ring. Key steps include:

  • Conjugation : React the carboxylate group with E3 ligase ligands (e.g., thalidomide derivatives) via NHS ester chemistry .
  • Redox Sensitivity : Leverage the disulfide bond for controlled release in reducing environments (e.g., intracellular glutathione) .
  • Validation :
    • LC-MS : Confirm PROTAC assembly and purity.
    • Cellular Assays : Test degradation efficiency in cancer cell lines (e.g., MDA-MB-231) .

Advanced: How does sodium 5-(dithiolan-3-yl)pentanoate enhance redox-responsive drug delivery systems?

Answer:
The dithiolane ring undergoes disulfide-thiol exchange in high glutathione (GSH) environments, enabling controlled drug release. Methodological considerations:

  • Polymer Synthesis : Use RAFT polymerization to prepare PEG-b-PLAHEMA block copolymers, incorporating the compound as a redox-sensitive monomer .
  • Micelle Cross-Linking : Stabilize micelles via disulfide bonds, then trigger swelling/decrosslinking with GSH (10 mM) .
  • In Vitro Testing : Evaluate cytotoxicity and cellular uptake in drug-resistant cancer models (e.g., IC50_{50} reduction by 50% in DOX-loaded micelles) .

Basic: What safety protocols are critical when handling sodium 5-(dithiolan-3-yl)pentanoate in the laboratory?

Answer:

  • Storage : Keep at -20°C in airtight, light-resistant containers to prevent disulfide degradation .
  • Exposure Mitigation : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/skin contact.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can thermodynamic modeling improve cocrystallization efficiency with sodium 5-(dithiolan-3-yl)pentanoate?

Answer:
Cocrystal formation with APIs (e.g., lamotrigine) is optimized via:

  • Phase Diagrams : Construct ternary diagrams (API-coformer-solvent) to identify eutectic points .
  • Activity Coefficients : Use the NRTL model to predict non-ideal mixing behavior .
  • Validation : Compare predicted vs. experimental melting points (deviation <2°C) .

Advanced: What analytical challenges arise in distinguishing stereoisomers of sodium 5-(dithiolan-3-yl)pentanoate?

Answer:
The (R)-enantiomer (lipoyl group) is biologically active, requiring:

  • Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and mobile phases of hexane/isopropanol .
  • Circular Dichroism (CD) : Confirm enantiopurity via Cotton effects at ~220 nm .
  • Enzymatic Assays : Test cofactor activity in pyruvate dehydrogenase complexes .

Basic: What synthetic routes are reported for sodium 5-(dithiolan-3-yl)pentanoate?

Answer:

  • From DL-α-Lipoic Acid : React with NaOH in ethanol, followed by crystallization .
  • Ester Hydrolysis : Hydrolyze methyl 5-(dithiolan-3-yl)pentanoate (C9_9H16_{16}O2_2S2_2) with NaOH, then neutralize with HCl .

Advanced: How does sodium 5-(dithiolan-3-yl)pentanoate compare to biotin in enzymatic attachment mechanisms?

Answer:
Both are covalently linked to enzymes via lysine residues, but differ in:

  • Linkage Chemistry : Biotin uses amide bonds with lysine ε-amino groups, while lipoate forms thioester bonds .
  • Functional Role : Biotin is a carboxyl carrier (e.g., acetyl-CoA carboxylase), whereas lipoate mediates electron transfer (e.g., in α-ketoacid dehydrogenases) .

Advanced: What role does sodium 5-(dithiolan-3-yl)pentanoate play in overcoming multidrug resistance (MDR) in cancer therapy?

Answer:
As a component of redox-responsive micelles, it enables:

  • Controlled Drug Release : GSH-triggered micelle swelling enhances intracellular doxorubicin accumulation .
  • Synergy with Inhibitors : Co-encapsulate verapamil (P-gp inhibitor) to block efflux pumps in resistant cells .

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